5-(3-Fluorobenzyl)-1,3-thiazol-2-amine
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Overview
Description
5-(3-Fluorobenzyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9FN2S and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Research has emphasized the significance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. A study highlights the synthesis and reactions of 5-membered heterocyclic ring systems containing nitrogen and sulfur, underscoring their importance in the development of glucokinase inhibitors and the methodology for direct phosphonation of thiazoles (Wu & Yang, 2009). Another research area includes the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles, showing promising results in cancer treatment (Bradshaw et al., 2002).
Synthetic Methodology Applications
The compound has been utilized in synthetic methodologies, including the catalytic amination of iodouracil derivatives to prepare heterocyclic 5-amino uracil derivatives, demonstrating its versatility in organic synthesis (Arterburn, Pannala, & Gonzalez, 2001). Moreover, the synthesis, crystal structure, and antitumor activity of related thiazol-2-amine derivatives have been investigated, contributing to the development of new anticancer agents (叶姣 et al., 2015).
Molecular Biology Applications
In molecular biology, thiazole derivatives have been explored for their antiproliferative and antimicrobial properties. Research on Schiff bases derived from 1,3,4-thiadiazole compounds shows potential for DNA protection and antimicrobial activity, with specific compounds demonstrating cytotoxicity against cancer cell lines (Gür et al., 2020). Additionally, fluorescence properties of benzothiazol-2-amine derivatives have been studied, revealing their potential as sensitive thiol detection and quantitation reagents (Nair & Rajasekharan, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTVOZBUYKWEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392018 |
Source
|
Record name | 5-(3-fluorobenzyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-40-9 |
Source
|
Record name | 5-(3-fluorobenzyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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